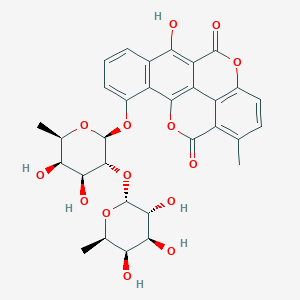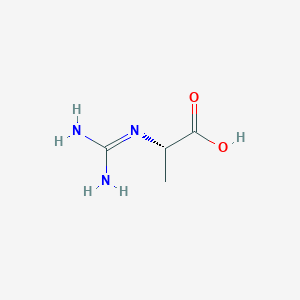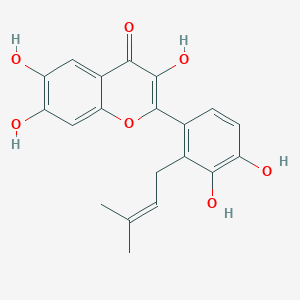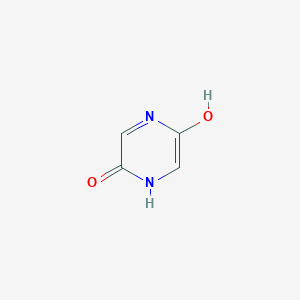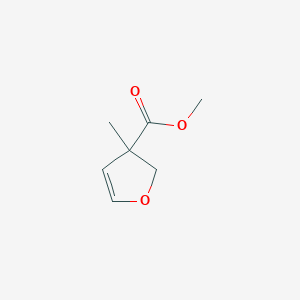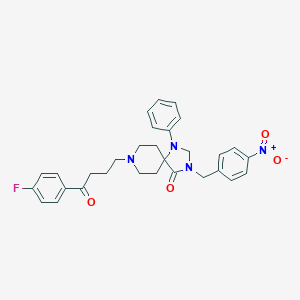
N-(4-Nitrobenzyl)spiperone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Nitrobenzyl)spiperone, also known as NBSP, is a chemical compound that belongs to the spiperone family. Spiperone is a class of compounds that has been extensively studied for its potential use in treating various neurological disorders. NBSP is a potent dopamine receptor antagonist that has been used in scientific research to study the dopamine receptor system in the brain.
Mécanisme D'action
N-(4-Nitrobenzyl)spiperone acts as a competitive antagonist of the dopamine receptor system. It binds to the dopamine receptors and prevents the binding of dopamine to the receptors. This results in a decrease in the activation of the dopamine receptor system, which has been linked to various neurological disorders.
Effets Biochimiques Et Physiologiques
N-(4-Nitrobenzyl)spiperone has been shown to have a significant effect on the dopamine receptor system in the brain. It has been shown to decrease the activity of the dopamine receptor system, which has been linked to various neurological disorders. N-(4-Nitrobenzyl)spiperone has also been shown to have an effect on other neurotransmitter systems in the brain, such as the serotonin receptor system.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-(4-Nitrobenzyl)spiperone in scientific research has several advantages. It is a potent dopamine receptor antagonist that has been extensively studied for its potential use in treating various neurological disorders. It is also relatively easy to synthesize and can be obtained in large quantities. However, the use of N-(4-Nitrobenzyl)spiperone in scientific research also has limitations. It is a potent dopamine receptor antagonist that can have significant effects on the dopamine receptor system in the brain. This can make it difficult to interpret the results of experiments that use N-(4-Nitrobenzyl)spiperone.
Orientations Futures
There are several future directions for the use of N-(4-Nitrobenzyl)spiperone in scientific research. One potential direction is the use of N-(4-Nitrobenzyl)spiperone in the treatment of various neurological disorders. Another potential direction is the use of N-(4-Nitrobenzyl)spiperone in the development of new drugs that target the dopamine receptor system. Additionally, N-(4-Nitrobenzyl)spiperone can be used in combination with other drugs to study the interaction between different neurotransmitter systems in the brain.
Méthodes De Synthèse
N-(4-Nitrobenzyl)spiperone can be synthesized using a simple one-pot reaction. The reaction involves the reaction of 4-nitrobenzyl chloride with spiperone in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure N-(4-Nitrobenzyl)spiperone.
Applications De Recherche Scientifique
N-(4-Nitrobenzyl)spiperone has been extensively used in scientific research to study the dopamine receptor system in the brain. It has been used to study the binding affinity of dopamine receptors and to investigate the role of dopamine receptors in various neurological disorders such as schizophrenia, Parkinson's disease, and addiction.
Propriétés
Numéro CAS |
138091-80-2 |
|---|---|
Nom du produit |
N-(4-Nitrobenzyl)spiperone |
Formule moléculaire |
C30H31FN4O4 |
Poids moléculaire |
530.6 g/mol |
Nom IUPAC |
8-[4-(4-fluorophenyl)-4-oxobutyl]-3-[(4-nitrophenyl)methyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C30H31FN4O4/c31-25-12-10-24(11-13-25)28(36)7-4-18-32-19-16-30(17-20-32)29(37)33(22-34(30)26-5-2-1-3-6-26)21-23-8-14-27(15-9-23)35(38)39/h1-3,5-6,8-15H,4,7,16-22H2 |
Clé InChI |
LUQXMQICZKCESV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-])CCCC(=O)C5=CC=C(C=C5)F |
SMILES canonique |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-])CCCC(=O)C5=CC=C(C=C5)F |
Synonymes |
N-(4-nitrobenzyl)spiperone N-(4-nitrobenzyl)spiperone hydrochloride N-(p-nitrobenzyl)spiperone PNBS-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



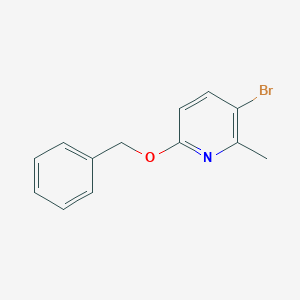
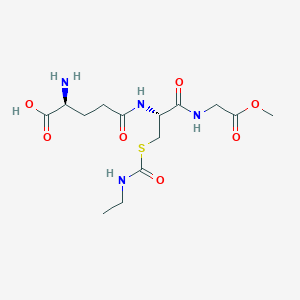
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)
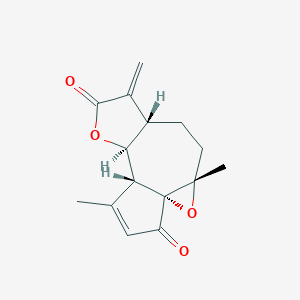
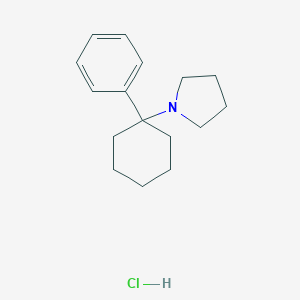
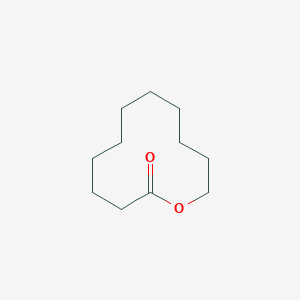
![3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid](/img/structure/B161969.png)
![1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B161970.png)
